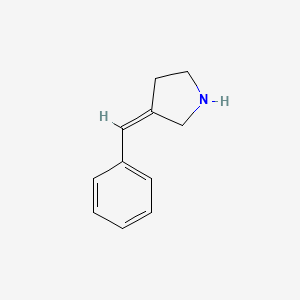

3-Benzylidenepyrrolidine

Description

Contextualizing Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

The pyrrolidine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules. frontiersin.org This five-membered nitrogen-containing heterocycle, also known as tetrahydropyrrole, is a saturated counterpart to the aromatic pyrrole (B145914) ring. frontiersin.org Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netnih.gov The presence of sp³-hybridized carbon atoms introduces stereogenicity, leading to a diversity of stereoisomers with distinct biological profiles. researchgate.netnih.gov

Pyrrolidine scaffolds are integral to numerous natural products, particularly alkaloids, and are found in many FDA-approved drugs. frontiersin.orgnih.gov Their significance is underscored by their role as versatile intermediates in the synthesis of complex molecules. frontiersin.org The pyrrolidine motif can enhance the aqueous solubility and other physicochemical properties of a drug molecule and can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. pharmablock.com The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its pharmacological activity. researchgate.netsci-hub.se

The Significance of Benzylidene Moieties in Synthetic Design

The benzylidene group, which consists of a benzene (B151609) ring attached to a C=CH- group, is a valuable functional group in synthetic organic chemistry. derpharmachemica.com It is often introduced through the condensation of an aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. derpharmachemica.com This moiety is not merely a passive structural element; it actively influences the electronic properties and reactivity of the molecule to which it is attached.

In synthetic design, the benzylidene group serves several key purposes. It can act as a protecting group for diols, forming a benzylidene acetal (B89532) that can be selectively removed under specific conditions. wikipedia.orgnih.gov The double bond within the benzylidene moiety provides a site for various chemical transformations, including addition and cycloaddition reactions. rsc.org Furthermore, the aromatic ring of the benzylidene group can be substituted to modulate the steric and electronic characteristics of the entire molecule, a strategy often employed in the development of new bioactive compounds. nih.gov The presence of a benzylidene group can also impart rigidity to a molecule, which can be advantageous for binding to specific biological targets. Its incorporation into heterocyclic systems, such as pyrrolidines, often leads to compounds with interesting photophysical properties and biological activities.

Classification and Structural Diversity of Benzylidenepyrrolidine Dione (B5365651) Systems

The fusion of the pyrrolidine scaffold with a benzylidene moiety, particularly in the form of dione derivatives, gives rise to a diverse class of compounds with significant potential in medicinal chemistry and materials science. These systems can be broadly classified based on the relative positions of the carbonyl groups on the pyrrolidine ring. The two primary classes are 3-benzylidenepyrrolidine-2,5-diones and this compound-2,4-diones.

This compound-2,5-diones , also known as benzylidene succinimides, are characterized by two carbonyl groups at positions 2 and 5 of the pyrrolidine ring. mdpi.com This structural motif is found in a number of bioactive compounds. mdpi.com The synthesis of these compounds often involves the reaction of N-substituted maleimides with a suitable benzylidene precursor. mdpi.com The exocyclic double bond in these systems is activated by the two adjacent carbonyl groups, making it a reactive site for various nucleophilic addition and cycloaddition reactions. mdpi.comgrowingscience.com

This compound-2,4-diones feature carbonyl groups at positions 2 and 4. These compounds have been investigated for their herbicidal properties. nih.gov Their synthesis can be achieved by reacting aroyl acetates with N-substituted glycine (B1666218) esters. nih.gov The structural diversity within this class is expanded by the possibility of different substituents on both the benzylidene ring and the nitrogen atom of the pyrrolidine ring. nih.gov

The structural diversity of these benzylidenepyrrolidine dione systems is further enriched by the stereochemistry at the double bond (E/Z isomerism) and the potential for chirality at the C4 position of the pyrrolidine ring, especially in the case of this compound-2,4-diones. This structural and stereochemical richness makes them attractive targets for synthetic chemists and valuable scaffolds for the discovery of new functional molecules.

| Compound Class | Key Structural Features | Synthetic Precursors (Examples) |

| This compound-2,5-diones | Carbonyl groups at positions 2 and 5 of the pyrrolidine ring. | N-substituted maleimides, benzylidene precursors. mdpi.com |

| This compound-2,4-diones | Carbonyl groups at positions 2 and 4 of the pyrrolidine ring. | Aroyl acetates, N-substituted glycine esters. nih.gov |

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-diones | Carbonyl groups at positions 2 and 3 of the pyrrolidine ring. | Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, benzaldehyde (B42025). sciencepublishinggroup.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3Z)-3-benzylidenepyrrolidine |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,8,12H,6-7,9H2/b11-8- |

InChI Key |

OFQRJBGTLDHGCT-FLIBITNWSA-N |

Isomeric SMILES |

C\1CNC/C1=C\C2=CC=CC=C2 |

Canonical SMILES |

C1CNCC1=CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzylidenepyrrolidine Dione Derivatives

Strategic Applications of Wittig Reactions

The Wittig reaction stands as a cornerstone in organic chemistry for the formation of carbon-carbon double bonds. nih.govorganic-chemistry.org Its application has been ingeniously adapted for the synthesis of 3-benzylidenepyrrolidine diones, with modern iterations focusing on catalytic and base-free conditions to enhance efficiency and substrate scope.

Base-Free Organocatalytic Approaches to (E)-3-Benzylidenepyrrolidine-2,5-diones

A significant advancement in the synthesis of (E)-3-benzylidenepyrrolidine-2,5-diones is the development of a base-free, organocatalytic Wittig reaction. nih.govresearchgate.net This method circumvents the traditional need for strong bases to pre-form the phosphonium (B103445) ylide. nih.gov The process utilizes a catalytic amount of a phosphine (B1218219), such as tributylphosphine (B147548) (Bu₃P), which initiates a Michael addition to an activated alkene (e.g., maleimide), generating the ylide in situ. researchgate.netacs.org This ylide then reacts with an aldehyde to produce the desired alkene. acs.org

An optimized system employs a phospholene oxide as a pre-catalyst, which is reduced to the active phosphine by a silane, such as trimethoxysilane (B1233946). researchgate.netresearchgate.net This catalytic cycle allows for the conversion of a wide range of substrates. Aromatic, heteroaromatic, and aliphatic aldehydes have been successfully reacted with various maleimides to produce highly functionalized alkenes in yields up to 99% and with excellent E/Z selectivity. researchgate.netresearchgate.net This protocol has been successfully used to synthesize (E)-3-benzylidenepyrrolidine-2,5-dione and its N-substituted derivatives. nih.govresearchgate.net

| N-Substituent | Aldehyde | Product | Yield |

|---|---|---|---|

| H | Benzaldehyde (B42025) | (E)-3-benzylidenepyrrolidine-2,5-dione | High |

| Methyl | Benzaldehyde | (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione | High |

| tert-Butyl | Benzaldehyde | (E)-3-benzylidene-1-tert-butylpyrrolidine-2,5-dione | High |

Mechanistic Insights and Catalyst Optimization in Wittig Synthesis

The mechanism of the base-free catalytic Wittig reaction is a multi-step domino process that proceeds in a single pot. researchgate.net The catalytic cycle begins with the reduction of a phosphine oxide pre-catalyst to the corresponding phosphine by a hydrosilane. researchgate.net This active phosphine catalyst then undergoes a Michael addition to an electron-deficient alkene, such as a maleimide (B117702) derivative, which ultimately leads to the formation of the phosphorus ylide. researchgate.netacs.org This ylide then reacts with an aldehyde via a [2+2] cycloaddition to form an oxaphosphetane intermediate. organic-chemistry.org The collapse of this intermediate yields the final alkene product and regenerates the phosphine oxide, which re-enters the catalytic cycle. organic-chemistry.orgbeilstein-journals.org

The optimization of this catalytic system involved screening various phosphine pre-catalysts, reducing agents, and additives. researchgate.net A system using a readily available phosphine oxide pre-catalyst in combination with trimethoxysilane as the reducing agent was identified as optimal. researchgate.netresearchgate.net The study of Brønsted acidic additives was also conducted to fine-tune the reaction conditions. researchgate.net This optimization has led to a robust protocol capable of converting 33 different aldehydes and nine activated olefins into 42 distinct, highly functionalized alkenes with high yields and stereoselectivity. researchgate.net

| Component | Screened Agents | Optimal Choice |

|---|---|---|

| Pre-catalyst | Various Phosphine Oxides (e.g., nBu₃P=O, Phospholene Oxides) | Phospholene Oxide |

| Reducing Agent | Various Silanes | Trimethoxysilane (TMMS) |

| Catalyst Loading | Varied (e.g., 5 mol%) | 5 mol% |

Multi-Component and Stepwise Synthesis Protocols

Beyond the Wittig reaction, multi-component reactions (MCRs) and efficient stepwise syntheses provide powerful avenues for constructing complex pyrrolidine (B122466) dione (B5365651) structures from simple precursors. mdpi.commdpi.com These methods allow for modular and convergent approaches to a diverse range of derivatives.

Modular Construction of 1-Substituted-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-diones

A series of 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives have been synthesized through a stepwise modular approach. scispace.com This method involves the initial preparation of 3-[α-hydroxybenzylidene]pyrrolidine-2,4-dione analogs. In a subsequent step, these hydroxybenzylidene precursors are reacted with various alkyloxyamine hydrochlorides to furnish the target α-(alkyloxyimino)benzylidene compounds. scispace.com This reaction yields a mixture of Z and E geometrical isomers. The structures of the final products were confirmed using IR, ¹H NMR, mass spectrometry, and elemental analysis. scispace.com

Convergent Synthesis of 3-[(α-Hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones via Aroyl Acetates and N-Substituted Glycine (B1666218) Esters

A versatile and convergent synthesis for a series of 3-[(α-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives has been established. acs.orgnih.gov The core of this method is the reaction between different aroyl acetates and various N-substituted glycine esters. acs.orgacs.org The general synthetic procedure involves heating a mixture of the aroyl acetate (B1210297) and the N-substituted glycine ester in dry xylene. acs.org The resulting intermediate is then treated with methanolic sodium methoxide (B1231860) at room temperature, followed by acidification to yield the final product. acs.org This approach allows for the introduction of a wide variety of substituents on both the N-position of the pyrrolidine ring and the benzylidene moiety. acs.orgnih.govnih.gov Research has shown that having an electron-donating substituent at the 2- and/or 4-position of the phenyl ring is beneficial for certain biological activities. acs.orgnih.gov The synthesized compounds were identified by ¹H NMR spectroscopy and elemental analyses. nih.gov

| N-Substituent | Aroyl Acetate Substituent | Product | Yield |

|---|---|---|---|

| i-propyl | 4'-methoxy | 1-i-propyl-3-(α-hydroxy-4'-methoxybenzylidene)pyrrolidine-2,4-dione | 85.4% nih.gov |

| i-propyl | 2'-methyl | 1-i-propyl-3-(α-hydroxy-2'-methylbenzylidene)pyrrolidine-2,4-dione | Data not specified |

| benzyl (B1604629) | various | 1-benzyl-3-(α-hydroxy-(un)substituted benzylidene)-pyrrolidine-2,4-diones | Data not specified nih.gov |

Preparation of (E)-1-Benzyl-4-benzylidenepyrrolidine-2,3-dione via Condensation Reactions

The specific isomer (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been synthesized via a condensation reaction. sciencepublishinggroup.comscispace.com The synthesis involves refluxing Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in a mixture of ethanol (B145695) and aqueous hydrochloric acid. sciencepublishinggroup.comscispace.comresearchgate.net The resulting product was isolated and thoroughly characterized by elemental analysis, ¹H and ¹³C NMR, and FTIR spectroscopy. scispace.com Crystals suitable for X-ray diffraction were obtained, confirming the E configuration of the ethylenic moiety. sciencepublishinggroup.com The crystallographic analysis revealed that the pyrrolidine-2,3-dione (B1313883) ring is nearly planar. sciencepublishinggroup.comscispace.com

| Analysis Method | Key Findings |

|---|---|

| FTIR (cm⁻¹) | Carbonyl stretching bands at 1720 and 1699 cm⁻¹; Ethylenic moiety band at 1622 cm⁻¹. scispace.com |

| ¹H and ¹³C NMR | Spectra recorded in CDCl₃ confirmed the proposed structure. scispace.com |

| X-ray Diffraction | Crystal system: Triclinic; Space group: P-1. Confirmed E configuration. sciencepublishinggroup.comscispace.com |

| Elemental Analysis | Confirmed the chemical formula C₁₈H₁₅NO₂. scispace.com |

Cycloaddition Reactions in Pyrrolidine Dione Synthesis

Cycloaddition reactions represent a powerful and atom-economical strategy for the stereoselective synthesis of cyclic compounds. In the context of pyrrolidine dione synthesis, these reactions, particularly [3+2] cycloadditions, have emerged as a highly efficient method for constructing five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.org These reactions often involve the generation of an azomethine ylide intermediate, which then reacts with a dipolarophile, such as a maleimide, to form the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org The versatility of this approach allows for the introduction of various substituents and the creation of complex polycyclic systems. nih.govacs.org

A significant advancement in the synthesis of complex pyrrolidine structures is the use of 4-benzylidene-2,3-dioxopyrrolidines as substrates in [3+2] cycloaddition reactions to construct spirobipyrrolidine scaffolds. researchgate.netmdpi.com These reactions provide access to molecules with two adjacent spiro-quaternary carbon centers, a structural motif of increasing interest in medicinal chemistry. mdpi.com

An unprecedented silver-catalyzed exo'-selective [3+2] cycloaddition of imino esters with 4-benzylidene-2,3-dioxopyrrolidines has been developed. researchgate.net This reaction, catalyzed by a complex of silver and (R, Sp)-ThioClickFerrophos (TCF), proceeds with excellent enantio- and diastereoselectivities. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). mdpi.com A variety of imino esters, including those with different benzene (B151609) and thiophene (B33073) moieties, and various 4-benzylidene-2,3-dioxopyrrolidines are compatible with these reaction conditions, leading to the desired spirobipyrrolidines in high yields and with high stereoselectivity for the unusual exo'-products. researchgate.netmdpi.com

The scope of the 4-benzylidenepyrrolidine-2,3-dione substrate in these reactions is broad, as illustrated in the following table:

| Entry | R¹ | R² | Yield (%) | dr | ee (%) |

| 1 | Ph | Bn | 96 | >99:1 | 98 |

| 2 | 4-MeC₆H₄ | Bn | 99 | >99:1 | 97 |

| 3 | 4-FC₆H₄ | Bn | 99 | >99:1 | 98 |

| 4 | 4-ClC₆H₄ | Bn | 99 | >99:1 | 99 |

| 5 | 4-BrC₆H₄ | Bn | 99 | >99:1 | 99 |

| 6 | 2-Naphthyl | Bn | 95 | >99:1 | 99 |

| 7 | 2-Thienyl | Bn | 93 | >99:1 | 98 |

| 8 | Ph | Me | 85 | >99:1 | 96 |

| Data sourced from a study on Ag-catalyzed [3+2] cycloaddition. researchgate.net The table shows the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the reaction of various substituted 4-benzylidene-2,3-dioxopyrrolidines with an imino ester. |

Photochemical methods offer unique pathways for the synthesis of complex molecules by accessing reactive intermediates that are often difficult to generate under thermal conditions. Photoinduced decarbonylation, followed by subsequent cycloaddition, is an emerging strategy for the synthesis of substituted pyrrolidines and related heterocyclic structures. rsc.orgresearchgate.net

While direct photoinduced decarbonylation of a pyrrolidine dione ring itself is less commonly reported, related photoinduced processes involving radical intermediates and cyclization are well-documented for constructing similar scaffolds. rsc.orgacs.org For instance, visible-light-mediated radical annulation of N-methacryloylbenzamides with α-ketoacids can lead to isoquinoline-1,3(2H,4H)-diones. rsc.org This type of reaction proceeds through the generation of radical intermediates via photoinduced decarboxylation of the α-ketoacid. rsc.org

In a broader context, the photoinduced decarboxylation of N-hydroxyphthalimide (NHPI) esters is a prominent strategy for generating alkyl radicals. rsc.org These radicals can then participate in addition reactions with various alkenes, leading to the formation of new carbon-carbon bonds and subsequent cyclization to form heterocyclic rings. rsc.orgresearchgate.net The general principle involves the photoinduced electron transfer (PET) from a carboxylate to an excited phthalimide, leading to decarboxylation and the formation of a radical intermediate. researchgate.net This radical can then be trapped by an electron-deficient alkene in a cycloaddition-like manner. researchgate.net

A plausible reaction pathway for a photoinduced decarboxylative cyclization is outlined below:

| Step | Description | Intermediate |

| 1 | Photoexcitation of a precursor molecule (e.g., an N-hydroxyphthalimide ester of a carboxylic acid). | Excited State |

| 2 | Single Electron Transfer (SET) and Decarboxylation to generate a radical. | Radical Intermediate |

| 3 | Addition of the radical to an alkene (e.g., a maleimide derivative). | Adduct Radical |

| 4 | Intramolecular cyclization and subsequent stabilization. | Cyclized Product |

| This table outlines a generalized pathway for photoinduced decarboxylative cyclization, a process conceptually related to the synthesis of complex pyrrolidine structures. |

Elucidation of Chemical Reactivity and Stereoselective Transformations of 3 Benzylidenepyrrolidine Dione Derivatives

Organocatalytic Asymmetric Reactions

Organocatalysis has become a powerful tool for the synthesis of chiral compounds, and 3-benzylidenepyrrolidine dione (B5365651) derivatives have proven to be excellent substrates in various asymmetric transformations. beilstein-journals.org

Chiral Phosphine (B1218219) Catalyzed Allylic Alkylation of Benzylidene Succinimides

An important development in the functionalization of benzylidene succinimides is the organocatalytic allylic alkylation using Morita–Baylis–Hillman (MBH) carbonates in the presence of a chiral phosphine catalyst. dntb.gov.uanih.gov This reaction allows for the construction of pyrrolidine-2,5-dione frameworks with adjacent chiral tertiary carbon centers. mdpi.comdntb.gov.ua The reaction proceeds smoothly under mild conditions, yielding optically active succinimides in high yields and with significant enantioselectivities. mdpi.comnih.gov

The optimization of reaction conditions is crucial for achieving high stereoselectivity. For instance, the reaction between 3-benzylidene-1-phenylpyrrolidine-2,5-dione and an MBH carbonate using a specific chiral phosphine catalyst (C6) in dichloromethane (B109758) (CH2Cl2) at room temperature for 36 hours resulted in the desired product with a 96% yield, 92% enantiomeric excess (ee), and an 11:1 diastereomeric ratio (dr). mdpi.comsemanticscholar.org The choice of the chiral phosphine catalyst and the solvent significantly influences the outcome of the reaction. mdpi.comsemanticscholar.org

The substrate scope of this reaction is broad, accommodating various substituents on both the benzylidene succinimide (B58015) and the MBH carbonate. mdpi.com Both electron-donating and electron-withdrawing groups on the aromatic ring of the benzylidene succinimide are well-tolerated, generally leading to high yields (86–94%) and good to excellent stereoselectivities (76–98% ee, 9:1–14:1 dr). mdpi.com

Table 1: Chiral Phosphine Catalyzed Allylic Alkylation of Benzylidene Succinimides with MBH Carbonates

| Entry | Benzylidene Succinimide (Ar¹) | MBH Carbonate (Ar²) | Catalyst | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl | Phenyl | C1 | 76 | 29 | 10:1 | mdpi.com |

| 2 | Phenyl | Phenyl | C6 | 95 | 85 | 11:1 | semanticscholar.org |

| 3 | Methyl | Phenyl | C6 | 94 | 77 | 9:1 | semanticscholar.org |

| 4 | Benzyl (B1604629) | Phenyl | C6 | 96 | 92 | 11:1 | mdpi.comsemanticscholar.org |

| 5 | 4-Me-Ph | Phenyl | C6 | 92 | 94 | 14:1 | mdpi.com |

| 6 | 4-F-Ph | Phenyl | C6 | 94 | 98 | 14:1 | mdpi.com |

Bifunctional Catalysis in Asymmetric Michael Additions of α-Alkylidene Succinimides

Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or Lewis acid/base functionality, have been effectively employed in asymmetric Michael additions involving α-alkylidene succinimides. rsc.orgresearchgate.net A notable example is the squaramide-catalyzed asymmetric Michael addition of α-alkylidene succinimides to nitroalkenes. rsc.orgresearchgate.net This reaction provides a direct route to functionalized succinimides with two adjacent stereocenters, achieving high yields (up to 98%), excellent diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to 99% ee). rsc.orgrsc.org

Thiourea-based bifunctional catalysts have also been successfully utilized. For instance, a bifunctional thiourea (B124793) catalyst was used in the asymmetric Michael addition of benzylidene succinimides to β-trifluoromethyl enones. mdpi.comresearchgate.net This reaction proceeds through a tandem α-functionalization/1,3-proton shift sequence to produce chiral products containing a trifluoromethyl group. mdpi.comresearchgate.net

Cascade and Tandem Reactions for Complex Molecular Architectures (e.g., Rauhut–Currier-type products)

The reactivity of this compound dione derivatives makes them suitable substrates for cascade and tandem reactions, enabling the rapid construction of complex molecular architectures. dokumen.pub One such example is the formation of Rauhut–Currier-type products. A bifunctional thiourea-catalyzed asymmetric tandem reaction of benzylidene succinimides with β-trifluoromethyl enones leads to F3C-containing chiral Rauhut–Currier type products in moderate to high yields and with excellent enantioselectivities. researchgate.netacs.org This represents a novel approach where benzylidene succinimides undergo a tandem α-functionalization/1,3-proton shift in a catalytic enantioselective transformation. researchgate.netacs.org

Stereochemical Control and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound dione derivatives are influenced by a variety of factors.

Factors Influencing Enantiomeric and Diastereomeric Excess in Asymmetric Transformations

The enantiomeric excess (ee) and diastereomeric excess (de) in asymmetric transformations of benzylidene succinimides are highly dependent on the catalyst structure, solvent, temperature, and substrate electronics. usask.ca In chiral phosphine-catalyzed allylic alkylations, the nature of the chiral phosphine is paramount in determining the stereochemical outcome. mdpi.com Subtle modifications to the catalyst structure can lead to significant changes in enantioselectivity. semanticscholar.org The solvent also plays a critical role, with solvents like dichloromethane often providing optimal results. mdpi.com

In bifunctional catalysis, the hydrogen-bonding interactions between the catalyst and the substrates are key to achieving high stereocontrol. mdpi.com The specific arrangement of the functional groups in the catalyst creates a chiral environment that directs the approach of the reactants.

Regiochemical Outcomes in Electrophilic and Nucleophilic Additions

The regioselectivity of additions to the exocyclic double bond of this compound dione is governed by the electronic nature of the reactants. libretexts.org In electrophilic additions, the initial attack typically occurs at the β-carbon of the α,β-unsaturated system, leading to a carbocation intermediate that is stabilized by the adjacent phenyl group. libretexts.org Subsequent nucleophilic attack then determines the final product.

In nucleophilic additions, such as the Michael addition, the nucleophile attacks the electrophilic β-carbon. nih.gov The regioselectivity can be influenced by the nature of the nucleophile and the catalyst used. nih.govacs.org For instance, in 1,3-dipolar cycloaddition reactions of azomethine ylides with N-aryl-3-benzylidene-pyrrolidine-2,5-diones, the regioselectivity is thought to be controlled by π–π stacking interactions between the aromatic rings of the reactants. researchgate.net Computational studies using local electrophilicity and nucleophilicity indices can help predict the most likely sites of reaction. researchgate.net

Spectroscopic and Crystallographic Characterization of 3 Benzylidenepyrrolidine Dione Structures

Advanced Spectroscopic Analyses for Structural Confirmation

Spectroscopic analysis is a cornerstone for the initial identification and subsequent structural confirmation of newly synthesized 3-benzylidenepyrrolidine diones. High-resolution NMR and vibrational spectroscopy are particularly crucial in this regard.

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of this compound diones in solution. iucr.orgmdpi.comsemanticscholar.orgsciencepublishinggroup.com These techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectra of various this compound dione (B5365651) derivatives, characteristic signals are observed. For instance, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the methylene (B1212753) protons of the pyrrolidine (B122466) and benzyl (B1604629) groups, as well as the protons of the phenyl rings, exhibit distinct chemical shifts. scispace.com The multiplicity and coupling constants of these signals help to confirm the connectivity of the atoms. mdpi.comsemanticscholar.org

¹³C NMR, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the definitive assignment of carbon signals. scispace.com The chemical shifts of the carbonyl carbons, ethylenic carbons, and the various carbons of the phenyl and pyrrolidine rings provide a complete picture of the carbon skeleton. scispace.comrsc.org For example, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the signals for the Cipso of the phenyl groups, the methylene carbons, the unsubstituted aromatic carbons, and the ethylenic carbons have been specifically assigned. scispace.com

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for selected this compound Dione Derivatives.

| Compound | C=O | C=C (ethylenic) | C (aromatic) | CH2 (pyrrolidine) | CH2 (benzyl) | Other |

|---|---|---|---|---|---|---|

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scispace.com | 172.0, 169.9 | 138.31, 134.78 | 133.51-124.85 | 48.24 | 46.54 | |

| (E)-diethyl 2-benzylidene-3-oxosuccinate rsc.org | 169.6, 168.4 | 141.3, 128.0 | 135.7, 129.2, 128.7, 128.6 | 52.3 (OCH3), 42.3, 40.7, 32.6, 14.3, 13.3 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound diones. sciencepublishinggroup.com The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the molecule.

The most prominent features in the FTIR spectra of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. scispace.com For (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, these appear around 1720 and 1699 cm⁻¹. scispace.com The stretching vibration of the exocyclic ethylenic (C=C) bond is also clearly identifiable, typically appearing at a lower frequency, such as 1622 cm⁻¹ in the same compound. scispace.com In derivatives containing an N-H bond, a characteristic stretching vibration is also observed. rsc.org

Interactive Table: Characteristic FTIR Frequencies (cm⁻¹) for selected this compound Dione Derivatives.

| Compound | C=O Stretch | C=C Stretch | Other Key Bands |

|---|---|---|---|

| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scispace.com | 1720, 1699 | 1622 | |

| Diethyl 2-(2-chlorobenzylidene)-3-oxosuccinate rsc.org | 1731, 1708 | 2981 (w), 2937 (w), 1368 (m), 1323 (m), 1278 (m), 1178 (m), 1091 (m), 1026 (m), 788 (m), 683 (m) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray crystallography unambiguously determines the molecular conformation and stereochemistry of this compound diones. iucr.orgsciencepublishinggroup.comresearchgate.net This includes the configuration of the exocyclic double bond (E or Z) and the conformation of the five-membered pyrrolidine ring. scispace.comresearchgate.net For instance, the structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione confirmed the E configuration with respect to the ethylenic moiety. sciencepublishinggroup.comscispace.com

The pyrrolidine ring itself can adopt various conformations. In some derivatives, the ring is nearly planar, while in others, it assumes an envelope conformation where one of the atoms is out of the plane of the other four. sciencepublishinggroup.comscispace.comresearchgate.net For example, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine ring has an envelope conformation with a methylene carbon atom acting as the flap. sciencepublishinggroup.comscispace.comresearchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. researchgate.net In this compound diones, hydrogen bonding plays a significant role in dictating the supramolecular architecture. researchgate.net

For derivatives with an N-H group, such as (E)-3-benzylidenepyrrolidine-2,5-dione, molecules are often linked into centrosymmetric dimers through pairs of N—H···O hydrogen bonds. researchgate.net In the absence of strong N-H donors, weaker C—H···O hydrogen bonds can also influence the crystal packing, linking molecules into layers or other motifs. scispace.com For example, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, unclassical C—H···O interactions connect the molecules to form layers in the bc plane. scispace.com

Interactive Table: Key Intermolecular Interactions in this compound Dione Crystals.

| Compound | Interaction Type | Description |

|---|---|---|

| (E)-3-benzylidenepyrrolidine-2,5-dione researchgate.net | N—H···O Hydrogen Bonds | Molecules form centrosymmetric dimers. |

X-ray diffraction data allows for a detailed analysis of the planarity of different parts of the molecule and the torsion angles between them. scispace.com In many this compound dione structures, the pyrrolidine-2,3-dione (B1313883) or -2,5-dione ring is found to be nearly planar. sciencepublishinggroup.comscispace.com

Interactive Table: Selected Torsion and Dihedral Angles (°) in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. sciencepublishinggroup.comscispace.comresearchgate.net

| Angle Description | Value (°) |

|---|---|

| Dihedral angle between the two phenyl rings | 72.234 (5) |

| Dihedral angle between the pyrrolidine ring and the C13-C18 phenyl ring | 0.762 (5) |

Applications and Biological Functionality of 3 Benzylidenepyrrolidine Dione Derivatives in Chemical Sciences

Agrochemical Development and Mechanism of Action

In the field of agrochemistry, 3-benzylidenepyrrolidine-2,4-dione derivatives have been identified as a promising class of herbicides. nih.gov Research has focused on synthesizing various analogues and evaluating their efficacy against different plant species, leading to a deeper understanding of their mechanism of action and the structural features required for potent activity.

Herbicidal Activity Profiling of Substituted Benzylidenepyrrolidine-2,4-diones

A series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones have been synthesized and evaluated for their herbicidal properties against both dicotyledonous and monocotyledonous plants. nih.govmdpi.com Preliminary bioassays have shown that many of these compounds exhibit high herbicidal activity, characterized by growth inhibition and bleaching effects. nih.gov

The herbicidal activities were tested against species such as Brassica napus (a dicot) and Echinochloa crusgalli (a monocot). nih.gov Several compounds, including 3l, 3m, 3n, 3o, 3s, 3t, and 3u from one study, demonstrated notable inhibiting activity and, to some degree, bleaching activity. nih.gov These compounds often showed better efficacy against the test plants compared to the standard herbicide sulcotrione (B48614) under the same conditions. nih.gov At lower concentrations (10 µg/L), some derivatives displayed higher activity against Echinochloa crusgalli, indicating a degree of selectivity. nih.gov Further studies revealed that a suitable electron-donating substituent at the 2- and/or 4-position of the phenyl ring is crucial for high herbicidal activity. nih.gov Some of these compounds showed excellent herbicidal effects at a dosage of 187.5 g/ha. nih.gov

Below is a data table summarizing the herbicidal activity of selected 1-i-propyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones against Brassica napus and Echinochloa crusgalli.

| Compound | Substituent (R) | Inhibition Rate (%) on Brassica napus (Root) | Inhibition Rate (%) on Echinochloa crusgalli (Root) |

|---|---|---|---|

| 3l | 2-CH₃ | 89.5 | 94.7 |

| 3m | 2-Cl | 94.7 | 100 |

| 3n | 2-Br | 94.7 | 100 |

| 3o | 2-NO₂ | 84.2 | 94.7 |

| 3s | 2,4-diCl | 94.7 | 100 |

| 3t | 2,6-diCl | 94.7 | 100 |

| 3u | 2-Cl, 4-NO₂ | 94.7 | 100 |

| Sulcotrione (Standard) | - | 100 | 100 |

Data adapted from Molecules 2005, 10(2), 427-434. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Herbicides

To better understand the relationship between the chemical structure of these compounds and their herbicidal potency, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. nih.gov QSAR modeling helps in designing novel therapeutic agents and other chemical compounds by correlating their physicochemical properties with their biological activities. jocpr.com These studies use various physicochemical parameters—such as hydrophobic, electronic, and steric factors—as independent variables to predict the herbicidal activity. nih.gov

For a series of pyrrolidine-2,4-dione (B1332186) and piperidine-2,4-dione derivatives, QSAR analysis revealed that herbicidal activity against Echinochloa crusgalli showed a strong correlation (r > 0.8) with several parameters. nih.gov These included:

Hydrophobic parameters (π(o) + π(p)): Related to the lipophilicity of substituents at the ortho- and para-positions of the phenyl ring.

Steric parameters (Es, STERIMOL B4, van der Waals volume V): Describing the size and shape of the substituents.

Electronic parameter (σ(m) + σ(p)): Quantifying the electron-donating or electron-withdrawing nature of substituents at the meta- and para-positions. nih.gov

The QSAR models indicated that an optimal van der Waals volume for the R² substituent is approximately 41.8 ų. nih.gov Furthermore, the study found that when the STERIMOL parameter B4 (which relates to the width of the substituent) is equal to 3, the molecule possesses the lowest herbicidal activity. nih.gov These findings provide a rational basis for the design and optimization of new, more effective herbicides based on the this compound-2,4-dione scaffold. nih.govrsc.org

Role as Inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mechanism of action for the herbicidal activity of this compound-2,4-dione derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.govnih.gov HPPD is a crucial enzyme in the tyrosine catabolism pathway in plants. wikipedia.orgbibliotekanauki.pl It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). nih.gov HGA is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E). nih.gov

Plastoquinone is a vital cofactor for phytoene (B131915) desaturase, an enzyme involved in the carotenoid biosynthesis pathway. nih.gov By inhibiting HPPD, the production of HGA is blocked, leading to a deficiency in plastoquinone and tocopherols. nih.gov The lack of carotenoids, which protect chlorophyll (B73375) from photo-oxidation, results in the characteristic "bleaching" of the plant tissues, followed by growth inhibition and eventual death. wikipedia.org

The inhibitory action of these compounds is attributed to their structural features. nih.gov Potent HPPD inhibitors typically possess a tricarbonyl methane (B114726) structure that can enolize. nih.gov This enolate form is capable of chelating the Fe²⁺ ion at the active site of the HPPD enzyme, acting as a competitive inhibitor and blocking the binding of the natural substrate, HPPA. nih.govbibliotekanauki.pl The interaction involves the diketone moiety of the inhibitor binding to the catalytic iron cation, while other parts of the molecule, such as the aryl substituent, engage in hydrophobic interactions with phenylalanine residues in the enzyme's active site. bibliotekanauki.plbibliotekanauki.pl

Exploration in Medicinal Chemistry and Chemical Biology

Beyond their use in agriculture, derivatives of the this compound scaffold have shown potential in medicinal chemistry, primarily as enzyme inhibitors and as versatile platforms for synthesizing complex bioactive molecules.

Investigation as Potential Enzyme Inhibitors (e.g., Autotaxin (ATX) inhibitors)

The this compound-2,5-dione core has been explored as a scaffold for developing inhibitors of various enzymes relevant to human diseases. One such target is Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). nih.govmdpi.com ATX is the primary enzyme responsible for producing lysophosphatidic acid (LPA) in the blood. nih.govmdpi.com The ATX-LPA signaling pathway is implicated in numerous pathological processes, including fibrosis, inflammation, and cancer. nih.govresearchgate.net

A series of 3-(2-(substituted benzyloxy)benzylidene)pyrrolidine-2,5-dione derivatives were designed and synthesized as potential ATX inhibitors. nih.gov Through in silico screening and subsequent biochemical assays, a lead compound, KR-40795, was identified. nih.gov This compound was found to bind to an allosteric tunnel and a hydrophobic pocket of the ATX enzyme, thereby inhibiting its activity. nih.gov Notably, KR-40795 demonstrated a significant ability to inhibit collagen formation and lipid accumulation in liver cells, suggesting its potential as a therapeutic agent for liver fibrosis and steatosis. nih.gov

In addition to ATX, other studies have evaluated this compound-2,5-dione derivatives as inhibitors for spleen tyrosine kinase (Syk), a target for treating rheumatoid arthritis. nih.gov One compound, 12k, showed potent Syk inhibitory activity, excellent antiproliferative effects against fibroblast-like synoviocytes, and significant efficacy in a murine model of arthritis. nih.gov

Utility as Versatile Synthetic Building Blocks for Highly Functionalized Alkenes and Bioactive Scaffolds

The this compound-2,5-dione structure serves as a valuable building block in organic synthesis. Its chemical reactivity allows for the construction of more complex and highly functionalized molecules. For instance, these compounds can be synthesized through base-free catalytic Wittig reactions. researchgate.net This method provides an efficient route to produce highly functionalized alkenes from maleimides (pyrrolidine-2,5-diones) and various aldehydes, using tributylphosphine (B147548) as an organocatalyst. researchgate.net

The reactivity of the double bond in the this compound scaffold also makes it a useful component in cycloaddition reactions. It has been used as an electron-deficient alkene in 1,3-dipolar cycloaddition reactions with in situ generated azomethine ylides. researchgate.net This approach has been successfully employed to synthesize complex bispirooxindole derivatives with high regio- and stereoselectivity in excellent yields. researchgate.net This demonstrates the utility of the this compound core as a versatile scaffold for accessing diverse and potentially bioactive molecular architectures.

Broader Pharmaceutical Significance of Pyrrolidine-Based Heterocycles in Drug Discovery

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic drugs. nih.govfrontiersin.orgnih.gov Its significance in drug discovery stems from its unique structural and physicochemical properties, which allow for the creation of diverse and biologically active molecules. nih.gov

The non-planar, three-dimensional structure of the pyrrolidine ring enables efficient exploration of pharmacophore space, a crucial aspect in the design of drugs with high target specificity and affinity. nih.gov This saturated heterocyclic system is found in numerous FDA-approved drugs, highlighting its importance in the pharmaceutical industry. nih.gov In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in approved pharmaceuticals. nih.gov

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where pyrrolidine-containing drugs are utilized. These include antihistamines (clemastine), anticholinergics (procyclidine, glycopyrronium), anti-Alzheimer's agents (aniracetam), antibacterials (clindamycin, anisomycin), antihypertensives (captopril, enalapril), antidepressants (rolipram), and antiepileptics (ethosuximide). nih.govfrontiersin.org More recently, in 2022, the FDA approved several new drugs containing a pyrrolidine ring, such as daridorexant for insomnia, and pacritinib (B611967) and futibatinib (B611163) as kinase inhibitors for cancer therapy. nih.gov

The pharmacological activities of pyrrolidine derivatives are extensive and well-documented. They are known to possess antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant properties. nih.govfrontiersin.org This broad spectrum of activity makes the pyrrolidine core a valuable starting point for the development of novel therapeutic agents.

The following table provides examples of FDA-approved drugs that feature a pyrrolidine core, along with their therapeutic applications:

| Drug Name | Therapeutic Application |

| Clemastine | Antihistamine nih.govfrontiersin.org |

| Procyclidine | Anticholinergic nih.govfrontiersin.org |

| Glycopyrronium | Anticholinergic nih.govfrontiersin.org |

| Aniracetam | Anti-Alzheimer's nih.govfrontiersin.org |

| Clindamycin | Antibacterial nih.govfrontiersin.org |

| Captopril | Antihypertensive nih.govfrontiersin.org |

| Enalapril | Antihypertensive nih.govfrontiersin.org |

| Rolipram | Antidepressant nih.govfrontiersin.org |

| Ethosuximide | Antiepileptic nih.govfrontiersin.org |

| Daridorexant | Insomnia nih.gov |

| Pacritinib | JAK-2 Inhibitor (Anticancer) nih.gov |

| Futibatinib | FGFR-4 Inhibitor (Anticancer) nih.gov |

The continued exploration of pyrrolidine-based heterocycles in drug discovery is driven by their proven success in yielding effective therapeutic agents. The ability to modify the pyrrolidine scaffold at various positions allows for the fine-tuning of pharmacological properties, leading to the development of new drugs with improved efficacy and safety profiles.

Emerging Research Directions and Future Outlook for 3 Benzylidenepyrrolidine Dione Compounds

Innovations in Green Chemistry Synthetic Methodologies for Pyrrolidine (B122466) Diones

The principles of green chemistry are increasingly influencing the synthesis of pyrrolidinedione derivatives, aiming to develop more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and multi-step procedures, leading to significant waste generation. Modern approaches are focused on improving efficiency while minimizing environmental impact.

One promising avenue is the adoption of mechanochemistry , which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to the aza-Michael addition for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, demonstrating high yields and reduced reaction times. nih.gov Another green technique gaining traction is ultrasound-assisted synthesis . Sonication can enhance reaction rates and yields by promoting efficient mixing and mass transfer, often allowing for the use of greener solvents like water or ethanol (B145695). nih.govnih.govresearchgate.netuniv.kiev.uamdpi.com The application of ultrasound has been demonstrated in the synthesis of various heterocyclic compounds and could be readily adapted for the preparation of 3-benzylidenepyrrolidine diones. nih.govnih.govresearchgate.netuniv.kiev.uamdpi.com

Furthermore, the development of multicomponent reactions (MCRs) represents a significant step forward in the green synthesis of complex molecules. MCRs allow for the formation of multiple bonds in a single step, starting from simple and readily available precursors. This approach is highly atom-economical and reduces the number of purification steps, thereby minimizing waste. The synthesis of highly substituted piperidines and other N-heterocycles through green MCRs provides a blueprint for developing similar efficient strategies for this compound dione (B5365651) synthesis. semanticscholar.orgsemanticscholar.org

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Diones |

| Mechanochemistry | Solvent-free, reduced waste, high yields | Aza-Michael additions to form substituted pyrrolidinediones. |

| Ultrasound-Assisted Synthesis | Faster reaction times, improved yields, use of green solvents | Efficient synthesis of the this compound dione core. |

| Multicomponent Reactions | High atom economy, reduced steps, molecular diversity | One-pot synthesis of complex spiro-pyrrolidinedione derivatives. ua.es |

Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound dione compounds, computational modeling offers powerful methods for rational design, reaction prediction, and understanding structure-activity relationships (SAR).

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These calculations can elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and provide insights into the stability of different conformations. For instance, computational studies on the 1,3-dipolar cycloaddition reactions of related systems have helped in understanding the underlying mechanisms and predicting product outcomes. researchgate.net DFT can also be employed to study the electronic behavior and geometry of this compound dione derivatives, providing information on their chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Molecular docking is a key computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. researchgate.netnih.govresearchgate.net This approach is crucial for the rational design of new enzyme inhibitors based on the this compound dione scaffold. By simulating the interaction between the compound and the active site of a target protein, researchers can predict binding affinities and identify key interactions that contribute to biological activity. nih.gov This information guides the synthesis of new derivatives with improved potency and selectivity. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netnih.gov

| Computational Method | Application in this compound Dione Research | Key Insights Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity. nih.govresearchgate.net | Understanding of electronic structure, reaction pathways, and stability. |

| Molecular Docking | Prediction of binding modes to biological targets. researchgate.netnih.govnih.gov | Identification of key interactions for rational drug design. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of ligand-protein complexes. researchgate.netnih.gov | Understanding the dynamic behavior and binding affinity over time. |

Discovery of Novel Reactivity Patterns and Transformations

The exploration of novel reactivity patterns of the this compound dione core is a vibrant area of research, leading to the synthesis of diverse and complex molecular architectures. The exocyclic double bond in the 3-benzylidene group and the dione functionality provide multiple reactive sites for further chemical transformations.

A prominent reaction pathway for these compounds is the [3+2] cycloaddition reaction , where the benzylidene moiety acts as a dipolarophile. uchicago.edu This reaction, often involving azomethine ylides, provides a powerful tool for the construction of spiro-pyrrolidine and spiro-pyrrolizine derivatives with high regio- and diastereoselectivity. chapman.edu These spirocyclic compounds are of significant interest due to their prevalence in natural products and their potential biological activities. The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks via multicomponent 1,3-dipolar cycloaddition highlights the potential of this approach to generate complex scaffolds. ua.es

Beyond cycloadditions, the double bond can also participate in other transformations, such as Michael additions, allowing for the introduction of various functional groups at the benzylic position. The dione moiety can also be a site for further reactions. For example, reversible transimination reactions at the dione carbonyl groups have been used to synthesize 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org

| Reaction Type | Description | Resulting Structures |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole across the exocyclic double bond. uchicago.eduresearchgate.net | Spiro-pyrrolidine and spiro-pyrrolizine derivatives. chapman.edu |

| Michael Addition | Nucleophilic addition to the activated double bond. | Functionalized pyrrolidinedione derivatives. |

| Transimination | Reversible reaction at a carbonyl group with an amine. beilstein-journals.org | Substituted pyrrolidinedione derivatives with modified side chains. |

Expansion into Materials Science and Other Applied Fields

While the primary focus of research on this compound dione compounds has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science. The pyrrolidine ring is a component of some cationic polymers used in biotechnology for applications such as drug delivery and gene therapy. digitellinc.com Although the direct incorporation of this compound dione into polymers is not yet widely reported, the reactive handles on the molecule offer possibilities for its use as a monomer or a functional cross-linking agent.

The conjugated system of the 3-benzylidene moiety suggests that these compounds could possess interesting photophysical properties. This opens up the possibility of developing functional dyes and optical materials . The incorporation of such chromophores into polymeric matrices could lead to materials with tunable optical properties for applications in sensing, imaging, or as components in electronic devices.

Furthermore, the ability of the pyrrolidinedione scaffold to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the development of supramolecular assemblies . These ordered structures, formed through self-assembly, can have applications in areas such as catalysis, molecular recognition, and the development of "smart" materials that respond to external stimuli.

| Potential Application Area | Rationale | Possible Research Directions |

| Polymer Science | Presence of reactive functional groups for polymerization. digitellinc.com | Synthesis of functional polymers with pyrrolidinedione side chains. |

| Functional Dyes | Extended π-conjugation in the benzylidene moiety. | Investigation of photophysical properties and development of new dyes. |

| Supramolecular Chemistry | Capacity for hydrogen bonding and other non-covalent interactions. | Design of self-assembling systems for catalysis or sensing. |

Interdisciplinary Research with Biological Systems for New Applications

The intersection of chemistry and biology is a fertile ground for discovering new applications for this compound dione compounds. The majority of current research focuses on their potential as therapeutic agents, driven by their ability to interact with various biological targets.

A significant area of investigation is their role as enzyme inhibitors . Derivatives of this compound-2,5-dione have been designed and synthesized as inhibitors of autotaxin (ATX), a promising target for liver diseases. nih.gov Other studies have identified hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org Computational simulations have also pointed to pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov In silico and in vitro studies are often combined to identify and optimize these inhibitors. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov

The anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives has also been demonstrated, highlighting their potential for treating neurological disorders. nih.gov Furthermore, the anti-inflammatory properties of certain pyrrolidinedione derivatives are being explored, with some compounds showing significant inhibition of nitric oxide (NO) production, a key mediator of inflammation. beilstein-journals.org This interdisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation, is crucial for unlocking the full therapeutic potential of this class of compounds.

| Biological Target/Application | Key Findings | Interdisciplinary Approach |

| Autotaxin (ATX) Inhibition | Pyrrolidine-2,5-dione-based analogues show inhibitory activity. nih.gov | In silico screening, chemical synthesis, and biochemical assays. |

| Tyrosinase Inhibition | Hydroxybenzylidenyl pyrrolidine-2,5-diones are potent inhibitors. rsc.org | Synthesis, kinetic analysis, and cell-based assays. |

| Cdk5/p25 Inhibition (Alzheimer's) | Pyrrolidine-2,3-dione derivatives identified as potential inhibitors. nih.gov | Pharmacophore modeling, molecular docking, and MD simulations. |

| Anticonvulsant Activity | 3-Aminopyrrolidine-2,5-diones show antiseizure activity. nih.gov | Mechanochemical synthesis, spectroscopic characterization, and in vivo testing. |

| Anti-inflammatory Activity | Inhibition of nitric oxide production by pyrrolidinedione derivatives. beilstein-journals.org | Synthesis, molecular docking, and in vitro activity assays. |

Q & A

Q. How can researchers optimize this compound for targeted drug delivery?

- Functionalize the benzylidene group with PEG linkers or tumor-targeting ligands (e.g., folate). Evaluate biodistribution via radiolabeling (e.g., ¹⁴C) in animal models. Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability, as demonstrated for related pyrrolidine-based drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.